![molecular formula C8H10BrN5O B171399 1H-吡唑并[3,4-d]嘧啶-6-胺,3-溴-4-(1-甲基乙氧基)- CAS No. 183274-50-2](/img/structure/B171399.png)

1H-吡唑并[3,4-d]嘧啶-6-胺,3-溴-4-(1-甲基乙氧基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

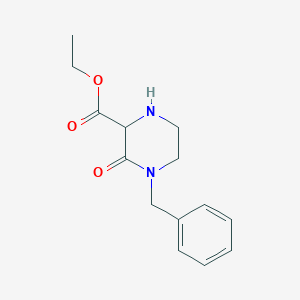

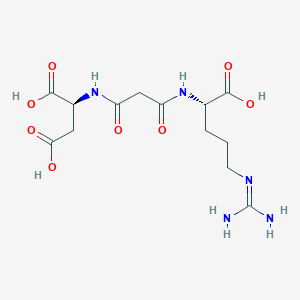

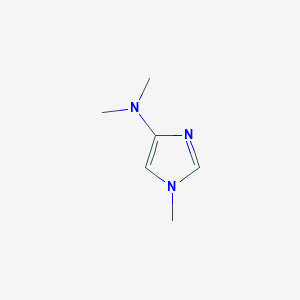

“1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit various biological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves scaffold hopping and computer-aided drug design . A set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized .Molecular Structure Analysis

The molecular structure of “1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-” is complex. It is composed of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure containing a pyrazole ring fused with a pyrimidine ring .科学研究应用

合成和生物学评估

抗癌和抗 5-脂氧合酶剂:Rahmouni 等人 (2016) 的一项研究合成了一系列吡唑并嘧啶衍生物,并评估了它们的细胞毒性和 5-脂氧合酶抑制活性。详细讨论了构效关系,突出了抗癌应用的潜力 (Rahmouni 等人,2016)。

抗菌活性:Rahmouni 等人 (2014) 合成了 3-取代-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺,并评估了它们显着的抗菌活性 (Rahmouni 等人,2014)。

合成和表征

新型衍生物的合成:Ogurtsov 和 Rakitin (2021) 描述了 4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶的亲核取代,该取代反应生成 4-取代产物,展示了这些化合物在合成化学中的多功能性 (Ogurtsov 和 Rakitin,2021)。

微波辅助合成:Ng、Tiekink 和 Dolzhenko (2022) 的一项研究开发了一种实用方法来合成吡唑并[3,4-d]嘧啶-4-酮,突出了生成新化合物的效率和潜力 (Ng、Tiekink 和 Dolzhenko,2022)。

生物活性

抗肿瘤活性:Abdellatif 等人 (2014) 合成了新的吡唑并[3,4-d]嘧啶-4-酮衍生物,并评估了它们对 MCF-7 人乳腺癌细胞系的抗肿瘤活性,展示了显着的抑制活性 (Abdellatif 等人,2014)。

腺苷受体亲和力:Harden、Quinn 和 Scammells (1991) 探讨了吡唑并[3,4-d]嘧啶作为嘌呤类似物,对 A1 腺苷受体具有亲和力,表明具有治疗应用的潜力 (Harden、Quinn 和 Scammells,1991)。

未来方向

The future directions for the study of “1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-” could involve further exploration of its potential as a TRK inhibitor . Additionally, the development of novel CDK2 inhibitors featuring the pyrazolo[3,4-d]pyrimidine scaffold could be another promising direction .

属性

IUPAC Name |

3-bromo-4-propan-2-yloxy-2H-pyrazolo[3,4-d]pyrimidin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN5O/c1-3(2)15-7-4-5(9)13-14-6(4)11-8(10)12-7/h3H,1-2H3,(H3,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSAHLTXAATJRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC2=NNC(=C21)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415914 |

Source

|

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |

CAS RN |

183274-50-2 |

Source

|

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

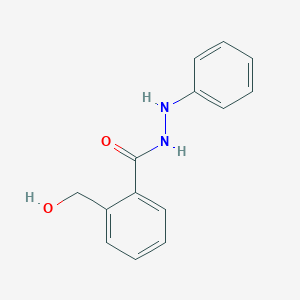

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)

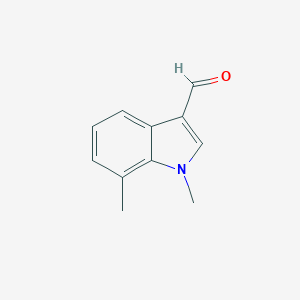

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)